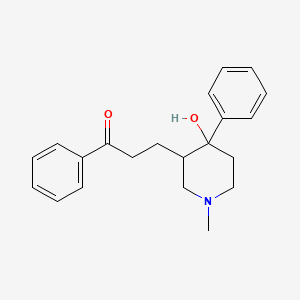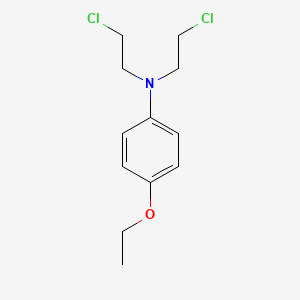
p-N,N-Bis(2-chloroethyl)aminophenol ethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-N,N-Bis(2-chloroethyl)aminophenol ethyl ether is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of two chloroethyl groups attached to an aminophenol structure, which is further linked to an ethyl ether moiety.
Vorbereitungsmethoden
The synthesis of p-N,N-Bis(2-chloroethyl)aminophenol ethyl ether typically involves the reaction of p-aminophenol with 2-chloroethyl chloride in the presence of a base, followed by the introduction of an ethyl ether group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
p-N,N-Bis(2-chloroethyl)aminophenol ethyl ether undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phenol and amine groups.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of phenolic and amine derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s structure suggests potential use as an antineoplastic agent, similar to other nitrogen mustards used in chemotherapy.
Biological Research: It can be used to study the effects of alkylating agents on cellular processes and DNA interactions.
Industrial Applications: The compound may be used in the synthesis of other chemical intermediates and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of p-N,N-Bis(2-chloroethyl)aminophenol ethyl ether involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl groups can form covalent bonds with DNA, proteins, and other cellular components, leading to cross-linking and disruption of normal cellular functions. This mechanism is similar to that of other alkylating agents used in chemotherapy, where the primary targets are rapidly dividing cells.
Vergleich Mit ähnlichen Verbindungen
p-N,N-Bis(2-chloroethyl)aminophenol ethyl ether can be compared to other nitrogen mustard compounds, such as:
Chlorambucil: Used in the treatment of chronic lymphocytic leukemia and lymphomas.
Melphalan: Another alkylating agent used in chemotherapy.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
The uniqueness of this compound lies in its specific structure, which may confer different reactivity and biological activity compared to other nitrogen mustards.
Eigenschaften
CAS-Nummer |
64977-10-2 |
|---|---|
Molekularformel |
C12H17Cl2NO |
Molekulargewicht |
262.17 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-4-ethoxyaniline |
InChI |
InChI=1S/C12H17Cl2NO/c1-2-16-12-5-3-11(4-6-12)15(9-7-13)10-8-14/h3-6H,2,7-10H2,1H3 |
InChI-Schlüssel |
UDXWHNWEBOXZHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


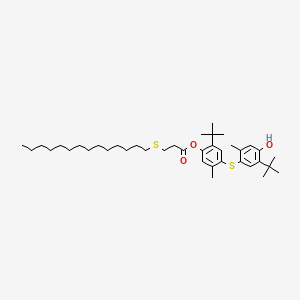
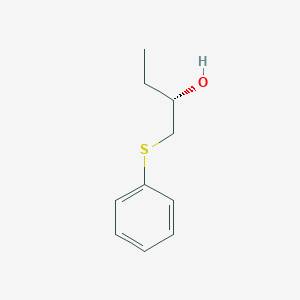
![1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol](/img/structure/B14478872.png)
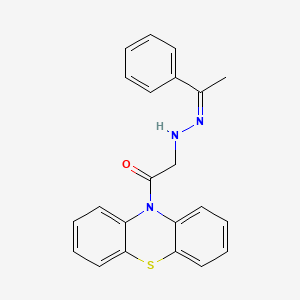
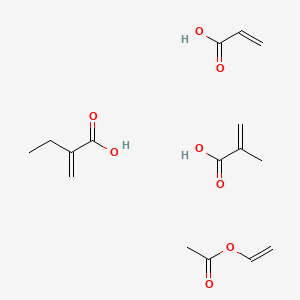
![Propane, 1-[(chloroethynyl)thio]-](/img/structure/B14478885.png)
![4-methyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaen-3-one](/img/structure/B14478890.png)
![Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl-](/img/structure/B14478900.png)


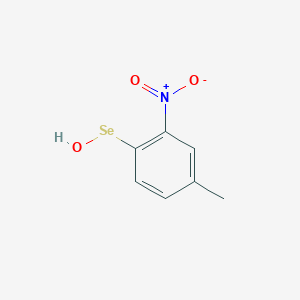
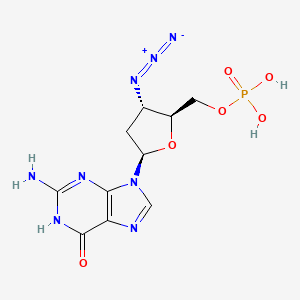
![5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol](/img/structure/B14478939.png)
